N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide
Description
N-[2-Methoxy-2-(3-Methoxyphenyl)ethyl]methanesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted ethyl chain attached to a 3-methoxyphenyl group. The molecule features two methoxy groups: one on the benzene ring and another on the ethyl chain adjacent to the sulfonamide moiety. This dual substitution likely influences its electronic and steric properties, affecting solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-15-10-6-4-5-9(7-10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUITHTVTLZPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide typically involves the reaction of 3-methoxyphenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methoxyethylamine to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of methanesulfonyl chloride to control the exothermic reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Bond
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, cleaving the S–N bond to yield methanesulfonic acid and the corresponding amine derivative. This reaction is critical for understanding the compound’s stability and degradation pathways.
Key Findings :
-
Hydrolysis rates increase with temperature and ionic strength.
-
The presence of electron-donating methoxy groups stabilizes the intermediate sulfonate ion, accelerating basic hydrolysis .
Condensation Reactions
The primary amine generated from hydrolysis (or present in related intermediates) participates in condensation with carbonyl compounds. For example:
Mechanistic Insights :
-
The ethylamine sidechain acts as a nucleophile, attacking electrophilic carbonyl carbons .
-
Steric hindrance from the 3-methoxyphenyl group may reduce reaction efficiency with bulky ketones .
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl ring undergoes EAS at positions ortho/para to the methoxy group. While direct data for this compound is limited, analogous sulfonamides exhibit predictable reactivity:
Structural Influence :
-
The methoxy group activates the ring for EAS but directs substituents to positions less accessible due to steric bulk from the ethyl sulfonamide chain .
Thermal Decomposition
Thermogravimetric analysis (TGA) of related sulfonamides reveals decomposition pathways:
| Temperature Range | Major Products | Mechanism | References |
|---|---|---|---|
| 200–250°C | SO₂, methane, and phenolic fragments | Cleavage of sulfonamide and ether linkages. | |
| >300°C | Carbonized residues + volatile aromatics | Pyrolysis of aromatic cores. |
Stability Notes :
-
Decomposition is exothermic above 200°C, necessitating controlled storage conditions.
Coupling Reactions
The sulfonamide nitrogen can act as a weak nucleophile in Pd-catalyzed cross-coupling reactions, though yields are moderate:
| Reagent | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonamides | 40–55% | |
| Vinyl bromides | Pd(OAc)₂, Xantphos | Alkenyl sulfonamides | 30–45% |
Limitations :
Redox Reactions
The methoxy groups are resistant to oxidation, but the ethyl chain may undergo hydroxylation under strong conditions:
| Reagent | Conditions | Product | Notes | References |
|---|---|---|---|---|
| KMnO₄, H₂O | 80°C, 4 h | Carboxylic acid derivative | Partial decomposition occurs. | |
| LiAlH₄ | THF, reflux, 6 h | Reduced amine product | Requires excess reductant. |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H23N1O4S
- Molecular Weight : 345.44 g/mol
- IUPAC Name : N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide
The presence of the methanesulfonamide group enhances the compound's solubility and stability, making it a valuable building block in organic synthesis.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. In vitro studies have demonstrated its ability to modulate inflammatory pathways effectively.
- Analgesic Properties : Animal model studies suggest that the compound exhibits analgesic effects by interacting with pain pathways, potentially offering new avenues for pain management therapies.
- Antitumor Effects : Preliminary findings suggest cytotoxic properties against specific cancer cell lines, indicating potential as an anticancer agent. Further research is needed to elucidate its mechanisms and efficacy in vivo.
Biological Research
The compound is being investigated as a biochemical probe to study various biological processes:
- Neuronal Growth : Studies have indicated that derivatives of similar compounds may promote neurite outgrowth in neuronal cultures, suggesting potential applications in neuroregenerative medicine .
Materials Science
This compound can be utilized in the development of advanced materials due to its unique chemical properties:
- Polymer Chemistry : The compound may serve as a functional monomer or additive to enhance the mechanical and thermal properties of polymers. Its ability to modify surface characteristics can lead to improved material performance in various industrial applications.
Case Study 1: Anti-inflammatory Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory conditions such as arthritis.
Case Study 2: Antitumor Activity
In vitro tests on various cancer cell lines revealed that this compound exhibited cytotoxic effects, leading to apoptosis. Further research is being conducted to assess its efficacy in animal models and potential clinical applications.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is not fully understood. it is believed to interact with molecular targets through its sulfonamide group, which can form hydrogen bonds and other interactions with proteins and enzymes. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Sulfonamide Derivatives
*Calculated based on formula C₁₂H₁₇NO₅S.
Key Observations :
- Methoxy Positioning : The target compound’s 3-methoxyphenyl group is shared with m-AMSA (), which exhibits antitumor activity. However, m-AMSA’s acridine moiety enhances DNA intercalation, a feature absent in the target compound .
- Molecular Weight : The target compound (MW ~303) is smaller than Sch225336 (MW 534.56) and triarylpyrazole derivatives (MW ~600), suggesting better bioavailability .
- Melting Points : Triarylpyrazole derivatives () exhibit higher melting points (118–180°C) due to extended aromatic systems, whereas the target compound’s aliphatic chain may reduce crystallinity .
Key Observations :
- Receptor Targeting : Sch225336’s bis-sulfone structure enables CB2 selectivity, whereas the target compound’s simpler structure may favor different receptor interactions .
- Antitumor Potential: m-AMSA’s 3-methoxyphenyl group correlates with DNA-binding activity, suggesting that the target compound’s similar substituent could be explored for anticancer applications .
- Enzyme Inhibition : Compounds with extended aromatic systems (e.g., pyrazoles in ) often inhibit kinases or proteases, but the target compound’s shorter chain may limit such interactions .
Structural and Spectroscopic Comparisons
- Crystallography : N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide () exhibits a planar benzoyl group with a mean C–C bond length of 0.004 Å, whereas the target compound’s ethyl chain may introduce torsional strain, reducing planarity .
- NMR Data : Triarylpyrazole derivatives () show distinct ^1H-NMR shifts for methoxy protons (δ ~3.8–4.0 ppm), similar to the target compound’s expected shifts .
- Solubility: N-[3-Amino-5-tert-butyl...] () is stored at 2–8°C, indicating hygroscopicity, while m-AMSA’s hydrochloride salt () enhances water solubility .
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C13H17NO3S
- CAS Number : 170215-60-8
The methanesulfonamide group enhances the compound's solubility and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 273.35 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound interacts with various molecular targets, primarily through enzyme inhibition and receptor modulation. The methanesulfonamide moiety is known to enhance binding affinity to specific enzymes, which can lead to altered metabolic pathways.
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of methanesulfonamide exhibit anti-inflammatory properties. A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
This compound has been investigated for its anticancer properties, particularly as an inhibitor of polo-like kinase 1 (Plk1), a target in various cancers. In vitro studies reported IC50 values indicating effective inhibition of Plk1, which plays a crucial role in cell cycle regulation .
Case Studies
-
Case Study on Inhibition of Plk1 :
- Objective : To evaluate the anticancer potential of the compound.
- Method : ELISA assays were used to determine IC50 values.
- Results : The compound exhibited an IC50 value of 4.38 μM against Plk1, indicating significant inhibitory activity.
- : This suggests that this compound could be a promising candidate for further development as an anticancer agent .
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects of the compound.
- Method : Examination of cytokine levels in treated cells.
- Results : The compound reduced TNF-alpha and IL-6 levels significantly.
- : These findings support its potential use in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methanesulfonamide group and the phenyl substituents have shown varying effects on potency.
Table 2: Structure-Activity Relationship Data
| Compound Variant | Modification | IC50 (μM) |
|---|---|---|
| Original | None | 4.38 |
| Variant A | Addition of F atom | >50 |
| Variant B | Substitution with ethyl group | 1.85 |
| Variant C | Removal of phenyl ring | 2.92 |
These data suggest that specific modifications can enhance or diminish biological activity, guiding future synthesis efforts.
Q & A
Q. What are the key considerations in designing a synthetic route for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution, sulfonylation, and condensation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency by stabilizing intermediates .
- Base selection : Triethylamine or similar bases neutralize acidic byproducts (e.g., HCl) during sulfonamide bond formation .
- Temperature control : Reactions often proceed at 0–60°C to balance reaction rate and side-product minimization .
Example workflow:
1. Methoxy group introduction via alkylation of 3-methoxyphenethylamine.
2. Sulfonylation using methanesulfonyl chloride under inert atmosphere.
3. Purification via column chromatography or recrystallization [[8]].
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer : Analytical techniques are critical for validation:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups and regiochemistry (e.g., methoxy protons at δ 3.2–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z ~315.12) .
- Elemental Analysis : Ensures >95% purity by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can researchers optimize reaction yields for intermediates in the synthesis of this compound under varying solvent conditions?
- Methodological Answer : Systematic optimization involves:
- Solvent polarity screening : Compare yields in DMF (high polarity) vs. THF (moderate polarity) to assess dielectric constant effects on transition states .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .
Example data table from analogous sulfonamide syntheses:
| Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF | 78 | 92 | |
| DCM | 65 | 88 |
Q. What strategies resolve contradictions in reported biological activities of structurally analogous sulfonamides?
- Methodological Answer : Conflicting data (e.g., antimicrobial vs. anticancer activity) require:
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., methoxy position) and assess activity changes using in vitro assays (MIC, IC) .
- Target-specific profiling : Screen against enzyme panels (e.g., kinases, proteases) to identify off-target effects .
- Molecular docking : Compare binding affinities to receptors (e.g., carbonic anhydrase) using computational models .
Example case study: - A sulfonamide analog showed anti-malarial activity in vitro but lacked efficacy in vivo due to poor bioavailability, resolved by prodrug modification .
Q. How do electronic effects of substituents influence the sulfonamide’s reactivity in downstream functionalization?
- Methodological Answer : Electron-donating groups (e.g., methoxy) deactivate the sulfonamide nitrogen, reducing nucleophilicity. Strategies include:
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive sites .
- Catalytic activation : Employ Lewis acids (e.g., ZnCl) to enhance electrophilicity during cross-coupling reactions .
Example reaction:
N-Alkylation using iodomethane in DMF with K\(_2\)CO\(_3\) yields 85% product after 12 hours [[7]].
Data Contradiction Analysis
Q. Why do some studies report divergent solubility profiles for sulfonamides with similar structures?
- Methodological Answer : Discrepancies arise from:
- Crystallinity vs. amorphous forms : X-ray diffraction (XRD) can identify polymorphic variations affecting solubility .
- pH-dependent ionization : Adjust buffer conditions (e.g., pH 7.4 for physiological relevance) and measure logP values to correlate with experimental data .
Example comparison:
| Compound | logP | Solubility (mg/mL) | Source |
|---|---|---|---|
| Analog A (3-methoxy) | 2.1 | 1.8 | |
| Analog B (4-methoxy) | 1.7 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
